

Technical Guide: **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate (CAS: 154972-37-9)**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl tetrahydropyridazine-1(2H)-carboxylate*

Cat. No.: B179532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, with the CAS number 154972-37-9, is a heterocyclic organic compound. It serves as a valuable intermediate and building block in the field of organic synthesis. Its structure, featuring a tetrahydropyridazine ring protected by a *tert*-butoxycarbonyl (Boc) group, makes it a versatile reagent for the introduction of this cyclic hydrazine motif into more complex molecules. This guide provides a summary of its chemical properties, a known synthetic protocol, and discusses its applications in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate** are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	154972-37-9	[1][2][3]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	[1][3]
Molecular Weight	186.25 g/mol	[1][3]
IUPAC Name	tert-butyl diazinane-1-carboxylate	[1]
Melting Point	71-72 °C	[2]
Boiling Point	236.5 ± 23.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]

Synthesis and Experimental Protocols

A high-yield synthetic route to **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate** has been reported via the debenzylation of a precursor molecule.

Synthesis of **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**

This protocol outlines the synthesis of the title compound from 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**.

Experimental Protocol:

• Materials:

- 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
- Palladium on activated charcoal (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂)

• Procedure:

- Dissolve 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate in methanol in a suitable reaction vessel.
- Add a catalytic amount of palladium on activated charcoal to the solution.
- Subject the mixture to a hydrogen atmosphere at a pressure of 760 Torr.
- Maintain the reaction at 20°C and stir for 3 hours.
- Upon completion, filter the reaction mixture to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**.

• Yield: 98%

Applications in Research and Drug Development

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is primarily utilized as an intermediate in organic synthesis. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom of the pyridazine ring. Following subsequent reactions, the Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further elaborated. This makes the compound a useful scaffold for building more complex molecules, including those with potential pharmaceutical applications. While specific examples of its

incorporation into drug candidates are not widely reported in public literature, its structural motif is of interest in medicinal chemistry for the synthesis of novel heterocyclic compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate** itself possesses significant biological activity or directly modulates specific signaling pathways. Its primary role is that of a synthetic precursor. Researchers may use this molecule to synthesize derivatives that could potentially interact with biological targets.

Safety and Handling

Based on available safety data, **tert-Butyl tetrahydropyridazine-1(2H)-carboxylate** may cause irritation to the skin, eyes, and respiratory tract.^[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a commercially available chemical intermediate with well-defined physical properties and a documented high-yield synthesis. Its utility lies in its role as a building block for more complex molecules in the realms of organic and medicinal chemistry. While direct biological applications of this compound are not currently known, its value as a synthetic tool for the creation of novel chemical entities for drug discovery and other research areas is clear. Further research may uncover new applications and synthetic routes involving this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydro-pyridazine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. biosynce.com [biosynce.com]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate (CAS: 154972-37-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179532#tert-butyl-tetrahydropyridazine-1-2h-carboxylate-cas-number-154972-37-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com